1-Butoxy-1-ethoxyethane

Description

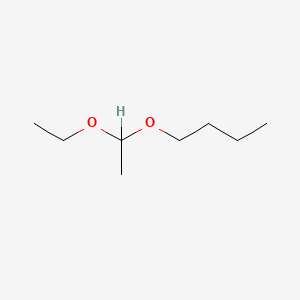

Structure

3D Structure

Properties

CAS No. |

57006-87-8 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

1-(1-ethoxyethoxy)butane |

InChI |

InChI=1S/C8H18O2/c1-4-6-7-10-8(3)9-5-2/h8H,4-7H2,1-3H3 |

InChI Key |

VULXTAWRXFGMKL-UHFFFAOYSA-N |

SMILES |

CCCCOC(C)OCC |

Canonical SMILES |

CCCCOC(C)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for 1 Butoxy 1 Ethoxyethane

Classical and Contemporary Approaches to Acetal (B89532) Synthesis

The formation of acetals, including mixed acetals like 1-butoxy-1-ethoxyethane, is a fundamental transformation in organic chemistry. ymerdigital.com Traditional methods have been refined over time, and new approaches continue to be developed to address specific synthetic challenges.

Direct Acid-Catalyzed Acetalization Processes

The most common method for synthesizing acetals is the direct acid-catalyzed reaction of an aldehyde with two equivalents of an alcohol. ymerdigital.comresearchgate.net In the case of this compound, this would involve the reaction of acetaldehyde (B116499) with one equivalent of butanol and one equivalent of ethanol (B145695). The reaction is typically catalyzed by a Brønsted or Lewis acid. google.com

The mechanism proceeds through the initial protonation of the aldehyde's carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. smolecule.com Subsequently, one of the alcohol molecules acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. The hemiacetal is then protonated, and a molecule of water is eliminated to form an oxonium ion. Finally, the second alcohol molecule attacks this intermediate to yield the acetal and regenerate the acid catalyst. mdpi.com A significant challenge in synthesizing mixed acetals via this route is the potential formation of a statistical mixture of products, including two symmetrical acetals (1,1-diethoxyethane and 1,1-dibutoxyethane) alongside the desired this compound. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the mixed acetal. acs.org

Commonly used acid catalysts include mineral acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄), as well as organic acids such as p-toluenesulfonic acid (PTSA). researchgate.netgoogle.com The primary drawback of these homogeneous catalysts is the difficulty in their separation from the reaction mixture, which can lead to corrosion and waste generation. researchgate.net

Table 1: Examples of Homogeneous Acid Catalysts in Acetalization

| Catalyst | Substrate Examples | Key Features |

| Sulfuric Acid (H₂SO₄) | Aldehydes, Ketones | Strong acid, effective but corrosive. researchgate.netgoogle.com |

| Hydrochloric Acid (HCl) | Aldehydes, Ketones | Commonly used, but can be volatile and corrosive. researchgate.netgoogle.com |

| p-Toluenesulfonic Acid (PTSA) | Aldehydes, Ketones | Solid, easier to handle than liquid acids, effective catalyst. google.com |

| Phosphoric Acid (H₃PO₄) | Glycerol (B35011), Aldehydes | Less corrosive than H₂SO₄ or HCl. mdpi.com |

Transacetalization Reactions for Specific Alkoxy Groups

Transacetalization offers an alternative route to mixed acetals. This method involves the reaction of a pre-formed acetal with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, one could react 1,1-diethoxyethane with butanol or 1,1-dibutoxyethane with ethanol. This equilibrium-driven process can be shifted towards the desired mixed acetal by using a large excess of the replacing alcohol or by removing one of the products from the reaction mixture.

This approach can be particularly useful for introducing a more valuable or sterically hindered alkoxy group. The mechanism is similar to direct acetalization, involving the formation of an oxonium ion intermediate which is then captured by the new alcohol. Studies have shown that transacetalization can occur under relatively mild conditions. journals.co.za

Utilization of Vinyl Ethers as Precursors

The reaction of a vinyl ether with an alcohol in the presence of an acid catalyst is another effective method for preparing unsymmetrical acetals. To synthesize this compound, one could react butyl vinyl ether with ethanol or ethyl vinyl ether with butanol. nih.gov This reaction is typically fast and proceeds under mild conditions.

The mechanism involves the protonation of the vinyl ether's double bond to form a stabilized carbocation, which is then readily attacked by the alcohol. This method avoids the formation of water as a byproduct, which can be an advantage in driving the reaction to completion. lookchem.com The production and use of vinyl ethers as starting materials is a key aspect of this synthetic strategy. nih.gov

Optimization of Reaction Conditions and Catalytic Systems

Optimizing reaction conditions and developing advanced catalytic systems are crucial for improving the efficiency, selectivity, and sustainability of this compound synthesis.

Development of Homogeneous and Heterogeneous Catalysts

While homogeneous catalysts are effective, their separation and reuse pose challenges. researchgate.net This has driven the development of heterogeneous catalysts for acetal synthesis. Heterogeneous catalysts, being in a different phase from the reaction mixture (typically solid catalysts in a liquid reaction), can be easily separated by filtration and often reused, reducing waste and cost. smolecule.com

Examples of heterogeneous catalysts investigated for acetalization reactions include:

Zeolites: Materials like HMCM-22 have demonstrated high selectivity in acetal synthesis. researchgate.net

Sulfonated Resins: Ion-exchange resins such as Amberlyst-15 are effective solid acid catalysts. mdpi.com

Supported Acids: Silicotungstic acid supported on materials like bentonite (B74815) has been shown to be an efficient and reusable catalyst for acetal formation. scirp.org

Metal Oxides: Certain metal oxides can also catalyze acetalization reactions. mdpi.com

The development of single-site heterogeneous catalysts (SSHCs) represents a frontier in catalysis research, aiming to combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. chemrxiv.org

Table 2: Comparison of Homogeneous and Heterogeneous Catalysts for Acetal Synthesis

| Catalyst Type | Advantages | Disadvantages | Examples |

| Homogeneous | High activity and selectivity, mild reaction conditions often possible. | Difficult to separate from product, potential for corrosion and waste, not typically reusable. researchgate.net | H₂SO₄, HCl, p-toluenesulfonic acid. researchgate.netgoogle.com |

| Heterogeneous | Easy separation from reaction mixture, reusable, reduced corrosion and waste. smolecule.commdpi.com | Can have lower activity than homogeneous counterparts, potential for mass transfer limitations. | Zeolites (HMCM-22) researchgate.net, Amberlyst-15 mdpi.com, Supported silicotungstic acid scirp.org. |

Implementation of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to acetal synthesis to develop more environmentally benign processes. ymerdigital.com Key areas of focus include:

Catalyst Choice: The use of solid acid catalysts that are reusable and non-corrosive is a core green chemistry strategy. ymerdigital.comscirp.org Photocatalysis using dyes like acid red 52 under visible light has also been explored as a green alternative. researchgate.net

Solvent Selection: Employing greener solvents or solvent-free conditions can significantly reduce the environmental impact of a reaction. mdpi.com For instance, using one of the reactant alcohols as the solvent is a common practice.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. The use of vinyl ethers, which avoids the production of water as a byproduct, is an example of a more atom-economical approach. lookchem.com

Energy Efficiency: Developing catalytic systems that operate under milder conditions (e.g., lower temperatures) reduces energy consumption. researchgate.netrsc.org

The continuous production of catalysts using microfluidic systems is also being explored to improve efficiency and reduce synthesis time compared to traditional batch processes. rsc.org

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound proceeds through distinct mechanistic pathways depending on the synthetic methodology employed.

In the case of acid-catalyzed acetalization , the reaction is initiated by the protonation of the carbonyl oxygen of acetaldehyde by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. smolecule.com Subsequently, a molecule of one of the alcohols (either ethanol or butanol) attacks the activated carbonyl carbon. This is followed by a series of proton transfer steps and the elimination of a water molecule to form a hemiacetal. The process then repeats with the second alcohol molecule to form the final acetal product. The entire process is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the acetal. libguides.com

The Williamson ether synthesis follows a classic S(_N)2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com In the synthesis of this compound, this would involve the generation of an alkoxide, for instance, sodium ethoxide from ethanol. This strong nucleophile then attacks the primary alkyl halide, such as 1-bromobutane. The reaction occurs in a single, concerted step where the new carbon-oxygen bond is formed simultaneously as the carbon-halogen bond is broken. byjus.com For this reaction to be efficient, the alkyl halide should be primary to minimize competing elimination reactions. masterorganicchemistry.com

The mechanism of transetherification when catalyzed by an acid involves the protonation of one of the ether oxygens, making it a good leaving group (an alcohol). The subsequent nucleophilic attack by another alcohol molecule on the resulting carbocationic intermediate leads to the exchange of the alkoxy group.

Strategies for Enhanced Selectivity and Yield in Synthesis

Optimizing the synthesis of this compound to achieve high selectivity and yield requires careful control over reaction conditions and the choice of catalysts.

For acid-catalyzed acetalization , several strategies can be employed:

Catalyst Selection : The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or tungstosilicic acid supported on active carbon, can enhance catalytic activity and simplify product separation. mdpi.comnih.gov These heterogeneous catalysts provide a favorable microenvironment for the reaction and can prevent catalyst deactivation. smolecule.com

Water Removal : Since acetal formation is a reversible reaction, continuous removal of the water produced is essential to drive the reaction towards the product side. libguides.com This can be achieved by azeotropic distillation using a suitable solvent like cyclohexane. nih.gov

Reactant Ratio : Using an excess of the alcohol reactants relative to the aldehyde can also shift the equilibrium towards the formation of the acetal. mdpi.com

Temperature and pH Control : The reaction temperature and pH significantly influence both the reaction rate and selectivity. For instance, in tandem hydroformylation-acetalization reactions, a pH of 3.5 was found to be optimal for both steps, while lower pH values inhibited hydroformylation and higher values led to side reactions. rsc.org Temperature also plays a crucial role, with an optimal temperature needed to balance kinetic and thermodynamic factors. rsc.org

In the Williamson ether synthesis , the following factors are critical for maximizing yield and selectivity:

Substrate Choice : The alkyl halide should ideally be a primary halide to favor the S(_N)2 reaction pathway over the competing E2 elimination, which becomes significant with secondary and tertiary halides. masterorganicchemistry.com

Base and Solvent : The choice of base to generate the alkoxide and the solvent are important. Strong bases like sodium hydride (NaH) are often used to deprotonate the alcohol completely. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile, or in the parent alcohol of the alkoxide. byjus.commasterorganicchemistry.com

Temperature : The reaction is typically conducted at a moderate temperature, generally between 50-100 °C, to ensure a reasonable reaction rate without promoting side reactions. byjus.com

The following table summarizes the effect of various parameters on the yield of acetal synthesis:

| Parameter | Effect on Yield | Rationale |

| Catalyst Acidity | Increases | Activates the carbonyl group for nucleophilic attack. mdpi.com |

| Water Removal | Increases | Shifts the reaction equilibrium towards product formation. libguides.com |

| Alcohol to Aldehyde Ratio | Increases (with excess alcohol) | Shifts the reaction equilibrium towards product formation. mdpi.com |

| Temperature | Optimal point exists | Balances reaction kinetics and thermodynamic equilibrium. rsc.org |

| pH | Optimal point exists | Affects both the primary reaction and potential side reactions. rsc.org |

Post-Synthesis Purification and Isolation Methodologies for Research-Scale Production

After the synthesis of this compound, several purification and isolation techniques can be employed to obtain the compound in a high state of purity, especially for research-scale production.

Extraction and Washing : The initial workup of the reaction mixture often involves extraction with a suitable organic solvent. The organic layer is then washed with water to remove any water-soluble impurities, such as the acid catalyst or salts. A subsequent wash with a mild base, like a sodium bicarbonate solution, can be used to neutralize any remaining acid.

Drying : The organic layer containing the product is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water.

Distillation : Fractional distillation is a primary method for purifying volatile liquids like this compound. This technique separates compounds based on their boiling points. Given that the starting materials (ethanol, butanol, acetaldehyde) and potential side products have different boiling points from the desired acetal, fractional distillation can be highly effective.

Chromatography : For very high purity requirements, chromatographic techniques are employed.

Gas Chromatography (GC) : While primarily an analytical technique, preparative GC can be used to isolate small quantities of highly pure compounds. The products of the reaction can be analyzed using GC with a flame ionization detector (GC-FID). researchgate.net

Column Chromatography : This technique can be used to separate the product from non-volatile impurities or other components with different polarities. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is crucial for effective separation.

Spectroscopic Characterization : To confirm the identity and purity of the isolated this compound, various spectroscopic methods are used.

Fourier-Transform Infrared (FTIR) Spectroscopy : This method is used to identify the functional groups present in the molecule. The presence of C-O ether linkages can be confirmed. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both H and C NMR are powerful tools for elucidating the exact structure of the compound and confirming its purity. scirp.org

Mass Spectrometry (MS) : Combined with gas chromatography (GC-MS), this technique provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. researchgate.net

The following table outlines the common purification techniques and their applications:

| Purification Technique | Principle | Application for this compound |

| Fractional Distillation | Separation based on boiling point differences. | Removal of volatile starting materials and side products. |

| Extraction | Separation based on differential solubility in immiscible liquids. | Initial cleanup to remove water-soluble impurities. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | High-purity isolation from non-volatile impurities. |

| Preparative Gas Chromatography | Separation of volatile compounds in the gas phase. | Isolation of small quantities of ultra-pure product. |

Reactivity and Transformation Pathways of 1 Butoxy 1 Ethoxyethane

Acid-Catalyzed Hydrolysis Mechanisms and Kinetics

Specific mechanistic studies and kinetic data for the acid-catalyzed hydrolysis of 1-Butoxy-1-ethoxyethane are not available. While the general mechanism for acetal (B89532) hydrolysis is well-established, involving protonation of an oxygen atom followed by cleavage of a C-O bond to form a carbocation intermediate, the specific rate constants and activation parameters for this compound have not been determined.

Without experimental data, a quantitative discussion on how solvents of varying polarity and proticity, or how changes in temperature, affect the hydrolysis rates of this compound cannot be provided.

There are no published studies reporting the equilibrium constant (Keq) for the formation or cleavage of this compound under various conditions.

Stereochemical Aspects of this compound Reactivity

The acetal carbon of this compound is a stereocenter. However, no studies concerning the stereochemical outcomes of reactions involving this compound, such as its synthesis from chiral precursors or its reactions to produce chiral products, have been found.

Nucleophilic and Electrophilic Reactions Involving the Acetal Moiety

While acetals can undergo nucleophilic substitution at the acetal carbon under acidic conditions and can be stable to nucleophiles under basic conditions, specific examples and detailed studies of such reactions with this compound are not documented. Information regarding electrophilic reactions is also unavailable.

Derivatization Strategies for Functionalization and Subsequent Reactions

The use of this compound as a protecting group or as a substrate for further functionalization through derivatization has not been described in the scientific literature.

Role of this compound in Multi-component Reactions

There is no information available on the participation of this compound in any multi-component reactions.

Advanced Analytical Chemistry for the Detection and Quantification of 1 Butoxy 1 Ethoxyethane

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as the primary technique for the analysis of volatile compounds like 1-Butoxy-1-ethoxyethane. Its high separation efficiency combined with the sensitive and specific detection afforded by mass spectrometry allows for reliable identification and quantification even in complex sample compositions.

Developing a robust GC-MS method for this compound requires careful optimization of sample introduction, chromatographic separation, and mass spectrometric detection parameters. For trace analysis in complex matrices such as environmental samples or industrial products, sample preparation techniques like headspace (HS) or solid-phase microextraction (SPME) are often employed to isolate the analyte and reduce matrix interference. researchgate.nettandfonline.com

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. The NIST database reports a semi-standard non-polar Kovats retention index of 872 for this compound, which is essential data for method development. nih.gov The oven temperature program is optimized to ensure sufficient separation from other volatile components. For example, a program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the analyte and clean the column. nih.gov

Method validation is a critical step to ensure the reliability of the analytical data. nih.gov Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, validation encompasses several key parameters. nih.gov A study on the analysis of impurities in hand sanitizers, which included acetals, highlights the importance of evaluating specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). nih.gov

Below is a table summarizing typical parameters for a validated GC-MS method for this compound.

Table 1: Example GC-MS Method and Validation Parameters

| Parameter | Value/Specification | Description |

|---|---|---|

| GC System | ||

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common non-polar column suitable for volatile organic compounds. |

| Carrier Gas | Helium, constant flow | Inert gas for carrying the sample through the column. |

| Injection Mode | Headspace (HS) or SPME | For extracting and concentrating the analyte from a complex matrix. |

| Oven Program | 40°C (1 min), ramp 5°C/min to 250°C (10 min) | Optimized temperature gradient for separating components. nih.gov |

| MS System | ||

| Ionization | Electron Impact (EI), 70 eV | Standard ionization technique for creating reproducible fragment patterns. tandfonline.com |

| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity by monitoring specific ions of the target analyte (e.g., m/z 73, 101). tandfonline.com |

| Validation | ||

| Linearity (R²) | > 0.99 | Indicates a strong correlation between concentration and instrument response over a defined range. tandfonline.com |

| LOD | 0.01 - 0.25 µg/L | The lowest concentration of analyte that can be reliably detected. tandfonline.com |

| LOQ | 0.02 - 0.81 µg/L | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. tandfonline.com |

| Precision (RSD) | < 15% | Measures the closeness of repeated measurements. |

| Accuracy (Recovery) | 85 - 115% | Measures the agreement between a measured value and the true value. |

Derivatization in GC involves chemically modifying an analyte to improve its chromatographic behavior or detectability. research-solution.com While this compound is sufficiently volatile for direct GC analysis, derivatization can be a powerful strategy for indirect analysis or for analyzing its less volatile precursors or degradation products. gcms.czannalsofrscb.ro

Acetal (B89532) stability is a key consideration. Studies have shown that acetals can be unstable in acidic conditions, hydrolyzing back to their constituent aldehyde and alcohols. nih.gov For this compound, these would be acetaldehyde (B116499), ethanol (B145695), and n-butanol. If an analytical method required the determination of the total potential acetaldehyde content from the acetal, a hydrolysis step followed by derivatization of the resulting aldehyde could be employed.

A common derivatizing agent for carbonyl compounds like acetaldehyde is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). research-solution.comacs.org PFBHA reacts with the carbonyl group to form a stable oxime derivative. The introduction of five fluorine atoms into the molecule significantly enhances the response of an electron capture detector (ECD) or allows for sensitive detection using negative chemical ionization (NCI) mass spectrometry. research-solution.comresearchgate.net This approach transforms a challenging analyte into a derivative with excellent detection limits.

The process would involve:

Controlled acid hydrolysis of the sample to convert this compound to acetaldehyde.

Reaction with PFBHA to form the pentafluorobenzyl oxime of acetaldehyde.

Extraction of the derivative and analysis by GC-MS or GC-ECD.

This indirect derivatization strategy showcases how the technique can be applied not just to the target analyte itself but also to its related chemical species to achieve analytical goals. researchgate.net

High-Resolution Mass Spectrometry Approaches for Structural Elucidation

While standard quadrupole mass spectrometry is sufficient for quantification, high-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is indispensable for unambiguous structural elucidation. acs.orgnih.gov HRMS provides highly accurate mass measurements (typically with errors < 5 ppm), which allows for the determination of the elemental composition of the molecular ion and its fragments. acs.org

Upon electron impact ionization, acetals like this compound undergo characteristic fragmentation. rsc.org The molecular ion peak ([M]⁺) is often weak or absent due to the high stability of the resulting oxonium ions formed via α-cleavage at the acetal carbon. rsc.org The primary fragmentation pathways involve the loss of alkoxy groups.

For this compound (C₈H₁₈O₂, monoisotopic mass: 146.1307 Da), the key fragments observed in its mass spectrum can be confirmed by HRMS. nih.govuni.lu This allows differentiation from isobaric ions—fragments that have the same nominal mass but different elemental formulas.

Table 2: Predicted HRMS Fragmentation of this compound

| Nominal m/z | Proposed Fragment Structure | Elemental Formula | Calculated Exact Mass (Da) |

|---|---|---|---|

| 117 | [M - C₂H₅]⁺ | C₆H₁₃O₂⁺ | 117.0916 |

| 101 | [M - OC₄H₉]⁺ | C₅H₁₁O₂⁺ | 101.0759 |

| 89 | [M - C₄H₉]⁺ | C₄H₉O₂⁺ | 89.0603 |

| 73 | [CH₃CH-O-CH₂CH₃]⁺ | C₄H₉O⁺ | 73.0653 |

| 57 | [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 |

| 45 | [C₂H₅O]⁺ | C₂H₅O⁺ | 45.0340 |

Data sourced from predicted fragmentation patterns and PubChem. uni.lu

Tandem mass spectrometry (MS/MS) experiments on a selected fragment ion can provide further structural details. For instance, isolating the ion at m/z 101 and subjecting it to collision-induced dissociation (CID) would generate a secondary fragmentation pattern (MS²) that can confirm its structure. researchgate.net

Chromatographic Separations for the Differentiation of Related Isomers

Differentiating this compound from its structural isomers is a common analytical challenge that can be addressed with high-resolution gas chromatography. Isomers of C₈H₁₈O₂ share the same molecular weight, making them indistinguishable by low-resolution MS alone, thus requiring effective chromatographic separation. Separation is based on differences in volatility (boiling point) and polarity, which are influenced by factors like chain branching and the position of the oxygen atoms. ethz.ch

A standard non-polar GC column can often separate structural isomers based on their boiling points. Generally, more branched isomers are more volatile and have shorter retention times.

Table 3: Potential Isomers of C₈H₁₈O₂ and Basis for Separation

| Compound Name | Structure | Predicted Boiling Point (°C) | Basis for GC Separation |

|---|---|---|---|

| This compound | CH₃CH₂CH₂CH₂-O-CH(CH₃)-O-CH₂CH₃ | 148 | Reference compound. |

| 1-Butoxy-2-ethoxyethane | CH₃CH₂CH₂CH₂-O-CH₂CH₂-O-CH₂CH₃ | 180-182 | Higher boiling point due to being a primary ether, leading to a longer retention time. nih.gov |

| 1-tert-Butoxy-2-ethoxyethane | (CH₃)₃C-O-CH₂CH₂-O-CH₂CH₃ | 163-164 | Lower boiling point than the 1-butoxy-2-ethoxy isomer due to steric hindrance and branching, leading to a shorter retention time. nist.gov |

| 2,2-Diethoxybutane | CH₃CH₂C(OCH₂CH₃)₂CH₂CH₃ | 165-167 | Ketal isomer, different fragmentation pattern and retention time. |

| 1,8-Octanediol | HO-(CH₂)₈-OH | 271 | Significantly less volatile and more polar; would require derivatization (e.g., silylation) to be analyzed by GC under the same conditions. |

Specialized columns can provide enhanced selectivity. For instance, a more polar column (e.g., a wax or cyano-based phase) can offer different selectivity based on dipole-dipole interactions. For chiral isomers, if they exist, a chiral stationary phase would be necessary to achieve separation of the enantiomers. researchgate.net In some complex cases, multidimensional GC (GCxGC) may be required to achieve the necessary peak capacity to resolve all isomers of interest.

Development of In-Situ Monitoring Techniques for Reaction Progress and Stability Studies

In-situ monitoring provides real-time data on the progress of a chemical reaction or the stability of a compound under specific conditions. scispace.com For this compound, this is valuable for optimizing its synthesis or understanding its degradation pathways.

The formation of acetals is an equilibrium-driven process. A study monitoring the formation of a similar acetal from an aldehyde and an alcohol used periodic sampling and analysis by GC with flame ionization detection (GC-FID) to track the reaction's conversion over time at various temperatures. researchgate.net This quasi-in-situ approach revealed that higher temperatures did not necessarily lead to higher conversions, demonstrating the importance of real-time monitoring to find optimal reaction conditions. researchgate.net

Table 4: Example Data for In-Situ Monitoring of Acetal Formation

| Reaction Time (h) | Conversion at 25°C (%) | Conversion at 70°C (%) | Conversion at 90°C (%) |

|---|---|---|---|

| 0.5 | 45 | 65 | 60 |

| 1.0 | 68 | 72 | 68 |

| 2.0 | 85 | 73 | 68 |

| 4.0 | 90 | 73 | 68 |

Data adapted from a representative acetal formation study to illustrate reaction monitoring. researchgate.net

Stability studies can be conducted similarly. The hydrolysis of an acetal was investigated by monitoring its concentration in the presence of water and an acid catalyst at elevated temperatures. researchgate.net Such studies are crucial for determining the shelf-life and appropriate storage conditions for products containing the compound. In-situ techniques like attenuated total reflectance-Fourier transform infrared (ATR-FTIR) or Raman spectroscopy could also potentially be applied, offering continuous, non-invasive monitoring of functional groups (e.g., the disappearance of C=O from the starting aldehyde and the appearance of C-O-C bands of the acetal). The in-situ trapping of reactive aldehyde intermediates during complex reactions is another advanced application that highlights the utility of these monitoring techniques. scispace.comjst.go.jp

Research on the Role and Applications of 1 Butoxy 1 Ethoxyethane in Non Clinical Systems

Investigation as a Chemical Intermediate in Complex Organic Synthesis

1-Butoxy-1-ethoxyethane, also known as acetaldehyde (B116499) butyl ethyl acetal (B89532), serves as a valuable intermediate in the field of organic synthesis. smolecule.com Its unique structure, which incorporates both butyl and ethyl ether functionalities, allows it to be a building block for more complex molecules. smolecule.com The synthesis of this compound itself can be achieved through several established methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, and acid-catalyzed condensation reactions. smolecule.com

In the context of creating more elaborate chemical structures, this compound can participate in various reactions. For instance, the ether linkages can be cleaved under acidic conditions, a characteristic reaction of ethers that allows for the introduction of other functional groups. This reactivity makes it a useful precursor in multi-step synthetic pathways aimed at producing specialty chemicals and other organic compounds. smolecule.com

Role as a Solvent in Specific Chemical Transformations and Processes

The properties of this compound make it an effective solvent in certain chemical transformations. Like other ethers, it exhibits good solvency for a range of organic compounds. This characteristic is particularly useful in processes where a non-polar or weakly polar medium is required to dissolve reactants and facilitate their interaction. smolecule.comwhiterose.ac.ukjustdial.com

While specific industrial applications as a primary solvent are not extensively documented in publicly available literature, its structural similarity to other commercially important ethers like diethyl ether and various glycol ethers suggests its potential utility in formulations such as paints, coatings, and cleaning agents. smolecule.comjustdial.com The choice of a solvent is critical in chemical manufacturing, influencing reaction rates, yields, and the ease of product purification. The unique combination of a butoxy and an ethoxy group in this compound may offer specific solubility and boiling point characteristics advantageous for certain niche applications. smolecule.com

Occurrence and Contribution to Flavor and Aroma Profiles in Food and Beverage Systems

This compound has been identified as a volatile flavor compound in a variety of alcoholic beverages, contributing to their complex aroma profiles. It is listed as a flavoring agent in food additive databases. nih.govthegoodscentscompany.com Its presence has been noted in tequila, where it is one of many compounds that define the spirit's characteristic scent. acs.org It has also been detected in other commercial brandies. ni.ac.rs

The formation of this compound in alcoholic beverages is believed to occur primarily during the fermentation and distillation processes. acs.org It is a type of acetal, which can be formed from the reaction of an aldehyde (in this case, acetaldehyde, a common fermentation byproduct) with alcohols (ethanol and butanol) under the acidic conditions present during fermentation and aging. The interaction between different microorganisms, such as lactic acid bacteria and acetic acid bacteria, can also influence the production of various volatile compounds, including ethers. mdpi.com The specific precursors and enzymatic or chemical reactions leading to its formation are a subject of ongoing research in flavor chemistry.

The identification and quantification of trace volatile compounds like this compound in complex matrices such as alcoholic beverages require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary method used for this purpose. ni.ac.rsgreenpharmacy.info This technique separates the volatile compounds in a sample and then identifies them based on their mass-to-charge ratio and fragmentation patterns.

For enhanced sensitivity and to analyze trace amounts, techniques like headspace solid-phase microextraction (HS-SPME) are often coupled with GC-MS. boku.ac.at In flavor research, gas chromatography-olfactometry (GC-O) is also employed, which combines the separation power of GC with human sensory perception to determine the odor activity of individual compounds. acs.org

Table 1: Detection of this compound in Beverages

| Beverage Type | Analytical Method(s) Used | Reference |

|---|---|---|

| Tequila | GC-O, AEDA, Charm analysis | acs.org |

| Commercial Brandies | GC-MS | ni.ac.rs |

AEDA: Aroma Extract Dilution Analysis; GC-MS: Gas Chromatography-Mass Spectrometry; GC-O: Gas Chromatography-Olfactometry; HS-SPME: Headspace Solid-Phase Microextraction.

Detection and Characterization in Natural Product Extracts

Beyond food and beverages, this compound has been identified as a phytochemical in the extracts of various plants. This suggests that it can be a naturally occurring compound in the plant kingdom.

The process of identifying individual compounds within a complex plant extract is known as phytochemical profiling. GC-MS is a standard technique for this analysis, allowing for the identification of numerous constituents in a single run. greenpharmacy.infoijtsrd.comsemanticscholar.org this compound has been detected in the aqueous and ethanolic extracts of several medicinal plants, including Boerhaavia diffusa, Euphorbia hirta, Amaranthus polygonoides, and Asclepias curassavica. greenpharmacy.infoijtsrd.comslideshare.net

A significant challenge in the analysis of botanical samples is the sheer complexity of the extracts, which can contain hundreds of different compounds. This necessitates high-resolution analytical techniques and careful data interpretation to accurately identify minor components like this compound. The preparation of the plant extract, such as the solvent used and the extraction method, can also significantly influence the types and quantities of compounds detected. ijtsrd.com

Table 2: Plant Species Containing this compound

| Plant Species | Part(s) Used | Extraction Method | Analytical Method | Reference |

|---|---|---|---|---|

| Boerhaavia diffusa | - | Aqueous Extract | GC-MS | ijtsrd.com |

| Euphorbia hirta | - | Aqueous Extract | GC-MS | ijtsrd.com |

| Amaranthus polygonoides | - | Aqueous Extract | GC-MS | ijtsrd.com |

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical compound are dictated by its physical and chemical properties, as well as its interactions with various environmental compartments, including air, water, soil, and biota. For this compound, a comprehensive understanding of its environmental behavior is essential for assessing its potential ecological impact. Due to a scarcity of direct experimental studies on this compound, its environmental fate is largely inferred from its structural characteristics, data on analogous compounds such as other glycol ethers and acetals, and predictive models.

Physicochemical Properties and Environmental Distribution

The distribution of this compound in the environment is governed by its key physicochemical properties. These properties, including its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), determine its tendency to partition into different environmental media.

| Property | Value | Source |

| Molecular Formula | C8H18O2 | PubChem nih.gov |

| Molecular Weight | 146.23 g/mol | PubChem nih.gov |

| Boiling Point | 148.0 °C at 760 mm Hg | The Good Scents Company diva-portal.org |

| log Kow (Octanol-Water Partition Coefficient) | 2.1 (Predicted) | PubChem nih.gov |

| Water Solubility | Moderately soluble (inferred) | General property of glycol ethers researchgate.net |

| Vapor Pressure | Low to moderate (inferred) | General property of glycol ethers researchgate.net |

This table is populated with available data and inferred properties based on analogous compounds. Predicted values should be interpreted with caution.

The predicted octanol-water partition coefficient (log Kow) of 2.1 suggests a moderate potential for bioaccumulation in aquatic organisms. nih.gov Generally, substances with log Kow values between 2 and 4 are considered to have a moderate tendency to bioaccumulate. Glycol ethers, as a class, are typically soluble in water, which would facilitate their transport in aqueous systems. researchgate.net

Degradation Processes

The persistence of this compound in the environment is dependent on its susceptibility to various degradation processes, including biodegradation, hydrolysis, and atmospheric photooxidation.

Biodegradation: Direct experimental data on the biodegradation of this compound is limited. However, studies on other short-chain glycol ethers suggest that they are generally biodegradable. researchgate.netnih.gov The presence of ether linkages can sometimes hinder rapid biodegradation, but many microorganisms are capable of cleaving these bonds. For instance, research on propylene (B89431) glycol ethers indicates they are readily degraded in the environment. researchgate.net It is anticipated that this compound would also undergo aerobic biodegradation in soil and water, although the rate of this degradation is not yet experimentally determined.

Hydrolysis: this compound contains an acetal linkage, which is known to be susceptible to hydrolysis under acidic conditions. whiterose.ac.ukrsc.orgresearchgate.net In an acidic aqueous environment, the acetal group can be cleaved to form butanol, ethanol (B145695), and acetaldehyde. The rate of hydrolysis is generally dependent on the pH of the environment, with faster degradation occurring at lower pH values. At neutral pH, the hydrolysis of acetals is typically slow. whiterose.ac.uk This suggests that in acidic soils or waters, hydrolysis could be a significant degradation pathway for this compound.

Atmospheric Fate: Once released into the atmosphere, the primary degradation pathway for organic compounds like this compound is through reaction with photochemically produced hydroxyl (OH) radicals. ku.dkcaltech.eduacs.orgnih.gov Studies on other glycol ethers have shown that this reaction can be a significant removal process. ku.dkcaltech.eduacs.orgnih.gov The atmospheric half-life of propylene glycol ethers, for example, is estimated to range from 5.5 to 34.4 hours, indicating they are not persistent in the atmosphere. researchgate.net By analogy, it is expected that this compound will also be degraded in the atmosphere with a relatively short half-life, limiting its potential for long-range transport. The photo-oxidation of glycol ethers can lead to the formation of various degradation products, including aldehydes and other oxygenated compounds. ku.dkcaltech.eduacs.orgnih.gov

Mobility and Transport

The mobility of this compound in soil is influenced by its adsorption to soil organic carbon. The soil adsorption coefficient (Koc) is a key parameter for predicting this behavior. While an experimental Koc value for this compound is not available, it can be estimated from its log Kow. Based on its predicted log Kow of 2.1, the Koc value would be relatively low, suggesting that the compound would have moderate to high mobility in soil and is not likely to strongly adsorb to soil particles. This, combined with its presumed water solubility, indicates a potential for leaching into groundwater.

Theoretical and Computational Studies of 1 Butoxy 1 Ethoxyethane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are employed to understand the electronic structure and energetic properties of 1-butoxy-1-ethoxyethane. Methods such as Density Functional Theory (DFT) are used to determine the distribution of electrons within the molecule and to calculate its energy. For instance, DFT calculations can reveal the energies of different conformations of the molecule, helping to identify the most stable arrangements of its atoms. nih.gov

Computational studies on similar acetals have shown that electrostatic interactions play a significant role in stabilizing certain conformations. nih.gov For example, in β-alkoxy acetals, an electrostatic interaction between the β-alkoxy group and the oxocarbenium ion intermediate can define the reactive conformation. nih.gov This type of stabilization is not due to the formation of a new covalent bond but rather a through-space electrostatic attraction that influences the molecule's shape and reactivity. nih.gov The strength of these interactions can be quantified by calculating the distances between key atoms, such as the cationic carbon and the oxygen of the alkoxy group. nih.gov

The energetics of reaction intermediates, such as oxocarbenium ions formed from acetals, are crucial for understanding reaction mechanisms. nih.gov Computational models can predict the relative energies of different conformers of these intermediates, explaining why some react faster than others in accordance with the Curtin-Hammett principle. nih.gov

Computed Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 6 |

| Exact Mass | 146.130679813 Da |

| Topological Polar Surface Area | 18.5 Ų |

Table 1: Selected computed properties for this compound. Data sourced from PubChem. nih.gov

Molecular Modeling of Conformational Landscapes and Isomerism

Molecular modeling techniques are essential for exploring the complex conformational landscape of flexible molecules like this compound. Due to the presence of several single bonds, the molecule can adopt numerous spatial arrangements, known as conformers. Computational methods can map out these conformations and their relative energies. researchgate.net

Studies on various acetals have demonstrated that their conformational preferences are critical in determining their reactivity and stereochemical outcomes in reactions. nih.govresearchgate.net For example, the diastereoselectivity of nucleophilic substitution reactions of acetals can be highly dependent on the stability of different conformational isomers of the reactive intermediates. nih.gov In some cases, less stable, higher-energy conformers may be the ones that react to form the product, a scenario that can be rationalized through computational analysis of the reaction pathways. nih.gov

Prediction of Thermochemical Parameters using Group Contribution Methods

Group contribution (GC) methods are a valuable computational tool for estimating the thermochemical properties of organic compounds when experimental data is unavailable. mdpi.commdpi.com These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups. mdpi.com

For ethers and acetals, GC methods have been developed to predict properties such as the standard enthalpy of formation (ΔfH°), enthalpy of vaporization (ΔvapH°), and heat capacity. mdpi.comresearchgate.netresearchgate.net Recent advancements in GC methods aim for "chemical accuracy," which is typically defined as a deviation of 1 kcal/mol (4.2 kJ/mol) or less from experimental values. mdpi.commdpi.com This level of accuracy is crucial for reliable predictions of chemical equilibria. mdpi.com

To achieve this, modern GC models often require a more detailed definition of groups, distinguishing between, for example, terminal and non-terminal functional groups. mdpi.com For acetals specifically, it has been shown that defining a larger group that encapsulates the entire acetal (B89532) functionality can lead to more accurate predictions. mdpi.com While specific group contribution values for the this compound structure were not found, the general methodology is well-established for ethers and acetals, allowing for the estimation of its thermochemical properties. mdpi.comresearchgate.netresearchgate.net

Application of Molecular Descriptors and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational approaches that correlate the structural or physicochemical properties of molecules, known as descriptors, with their biological activities or physical properties, respectively. wikipedia.org These models are widely used in chemistry and toxicology to predict the properties of new or untested chemicals. wikipedia.orgnih.gov

For classes of compounds like ethers and acetals, QSPR models have been developed to predict various properties, including boiling points. researchgate.netacs.org These models utilize molecular descriptors that can be calculated from the molecule's structure, such as constitutional, topological, electrostatic, and quantum-chemical indices. acs.orgresearchgate.net For instance, a study on acyclic ethers, peroxides, and acetals used such descriptors to build a correlation for normal boiling points. acs.org

The process of developing a QSAR/QSPR model involves several key steps: selecting a dataset of molecules with known properties, calculating a set of relevant molecular descriptors, selecting the most predictive variables, constructing a mathematical model (e.g., multiple linear regression, support vector machines), and validating the model's predictive power. wikipedia.orgnih.gov While a specific QSAR/QSPR study focused solely on this compound was not identified, the methodologies have been successfully applied to the broader class of ethers and acetals, indicating their applicability for predicting its properties. nih.gov

Simulations of Solvation Phenomena and Intermolecular Interactions

Understanding how this compound interacts with itself and with other molecules (solvation) is key to predicting its behavior in mixtures and solutions. Computational simulations, such as molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are used to model these phenomena. researchgate.netmdpi.com

Studies on related systems, like mixed choline (B1196258) acetate (B1210297) and maleic acid, demonstrate how computational methods can identify and quantify key intermolecular interactions, such as hydrogen bonds. mdpi.com These calculations can reveal the preferred geometric arrangements of molecules in the liquid phase and the relative energies of different configurations. mdpi.com For a molecule like this compound, which can act as a hydrogen bond acceptor at its two oxygen atoms, simulations could predict its interaction with protic solvents. nih.govacs.org

Computational studies of acetals have highlighted the importance of electrostatic interactions in their chemistry. nih.gov These non-covalent interactions, which would be central to solvation, can be modeled to understand how a solvent might influence the conformational preferences and reactivity of the solute. nih.govresearchgate.net For example, the choice of a dielectric constant in computational models, which represents the polarity of the solvent environment, can significantly influence the calculated outcomes. mdpi.com

Machine Learning and Graph Neural Network Applications in Property Prediction

In recent years, machine learning (ML) and specifically graph neural networks (GNNs) have emerged as powerful tools for predicting molecular properties, moving beyond traditional QSAR/QSPR models. arxiv.orgarxiv.orgarxiv.org These advanced computational methods can learn complex structure-property relationships directly from molecular data. conicet.gov.ar

For polymer informatics, which includes classes like polyethers and polyacetals, ML models are used to predict mechanical and thermal properties. conicet.gov.arnsf.gov These models can be trained on large datasets of polymers to recognize patterns that are not easily captured by simple descriptor-based methods. nsf.gov

GNNs are particularly well-suited for chemical applications because they operate directly on the graph structure of a molecule, where atoms are nodes and bonds are edges. arxiv.orgchemrxiv.org This allows the model to learn from the molecule's topology and connectivity in a more intuitive way. researchgate.netacs.org GNNs have been successfully used to predict a wide range of chemical properties, from reaction yields to electronic spectra. arxiv.orgresearchgate.net Frameworks are being developed that integrate GNNs with other AI technologies, like large language models (LLMs), to further enhance predictive accuracy by incorporating vast amounts of chemical knowledge. arxiv.org While a specific GNN model for this compound is not detailed in the search results, the successful application of these methods to ethers, acetals, and other organic molecules demonstrates their potential for accurately predicting its properties. researchgate.netnsf.govacs.org

Emerging Research Directions and Future Perspectives for 1 Butoxy 1 Ethoxyethane

Exploration of Novel Catalytic Strategies for Efficient and Selective Synthesis

The synthesis of mixed acetals like 1-Butoxy-1-ethoxyethane presents the challenge of controlling selectivity to prevent the formation of undesired symmetrical acetals. researchgate.net Modern research is intensely focused on developing novel catalytic systems that offer high efficiency and precise control over the reaction outcome.

Conventional synthesis often relies on homogeneous acid catalysts, such as sulfuric or p-toluenesulfonic acid, which are effective but suffer from issues of corrosion, difficult separation, and waste generation. rsc.orgacs.org The future of this compound synthesis lies in heterogeneous and advanced homogeneous catalysis, which aligns with the principles of green chemistry. smolecule.com

Solid acid catalysts are at the forefront of this evolution. Materials such as zeolites (e.g., ZSM-5, Beta), acidic resins (e.g., Amberlyst-15), and heteropolyacids offer significant advantages. rsc.orgmdpi.com These catalysts are easily separable from the reaction mixture, reusable, and often exhibit high activity and selectivity. rsc.orgscirp.org For instance, cesium-doped heteropolyacids supported on mesoporous silica (B1680970) have demonstrated high efficacy in glycerol (B35011) acetalization, a related reaction, showcasing the potential for such systems. mdpi.com Metal-Organic Frameworks (MOFs), like Zr-containing UiO-66, are also emerging as highly effective catalysts, providing tunable acidic sites within a porous structure that facilitates high yields in short reaction times. rsc.org

Beyond solid acids, new homogeneous systems offer unprecedented selectivity. A notable strategy involves the use of triethylsilyl triflate (TESOTf) in combination with a sterically hindered base like 2,4,6-collidine. organic-chemistry.org This system can activate a symmetrical acetal (B89532) to form a weakly electrophilic intermediate, which then reacts with a different alcohol to produce a mixed acetal in high yield under mild, weakly basic conditions, thereby protecting acid-sensitive functional groups. organic-chemistry.orgresearchgate.net Furthermore, bio-inspired catalysts, such as titanium-based complexes that mimic P450 enzymes, enable atom-economic routes where an epoxide is catalytically rearranged to an acetal, generating no waste. innovations-report.com

| Catalyst System | Catalyst Type | Key Advantages | Relevant Findings |

|---|---|---|---|

| Nafion-H SAC-13 (Silica Nanocomposite) | Solid Superacid | High activity, reusability, good to excellent yields for mixed acetals. researchgate.nettandfonline.com | Effectively converts various alcohols and dialkoxymethanes into mixed acetals almost instantaneously. tandfonline.com |

| Zeolites (e.g., Beta, ZSM-5) | Heterogeneous / Solid Acid | High stability, shape selectivity, reusability, suitable for continuous-flow processes. mdpi.comresearchgate.net | Shows over 90% selectivity in related etherification reactions and is stable for extended periods on stream. researchgate.net |

| Metal-Organic Frameworks (e.g., UiO-66) | Heterogeneous / Solid Acid | Tunable porosity and acidity, high yields, short reaction times. rsc.org | Achieves conversions of 89–93% in related acetalization reactions, comparable to state-of-the-art catalysts. rsc.org |

| TESOTf / 2,4,6-collidine | Homogeneous | Mild, weakly basic conditions, high chemoselectivity, tolerates acid-labile groups. organic-chemistry.orgresearchgate.net | Enables synthesis of mixed acetals from symmetrical acetals by forming a weakly electrophilic intermediate. organic-chemistry.org |

| Titanium-based complexes | Homogeneous (Bio-inspired) | Atom-economic, waste-free, utilizes an "oxygen rebound" mechanism. innovations-report.com | Catalyzes intramolecular rearrangement of epoxides to form acetals, mimicking natural enzymes. innovations-report.com |

Discovery of Unexpected Reactivity Patterns and Transformation Pathways

While the fundamental reactivity of acetals, such as acid-catalyzed hydrolysis back to aldehydes and alcohols, is well-established, ongoing research is uncovering more complex and synthetically useful transformation pathways. smolecule.comwhiterose.ac.uk These discoveries are pivotal for expanding the utility of this compound beyond its current applications.

One area of intense investigation is the selective activation and transformation of acetals. Research has shown that the combination of a silyl (B83357) triflate and a base can achieve highly chemoselective deprotection of acetals derived from aldehydes, even in the presence of more stable ketals—a differentiation that is difficult with traditional acid catalysts. researchgate.net This opens the door to using this compound as a protecting group that can be removed under specific, mild conditions.

Unexpected exchange reactions, or metathesis, are also gaining attention. Acetal metathesis involves the exchange of alkoxy groups between two different acetal molecules, while transacetalization is the exchange between an acetal and an alcohol. whiterose.ac.uk These catalyst-free or mildly-catalyzed exchange reactions could be harnessed to create dynamic combinatorial libraries or to develop self-healing materials where this compound could act as a reversible linker.

Furthermore, novel intramolecular rearrangements are being explored. The "oxygen rebound" mechanism, facilitated by titanium catalysts, represents a departure from typical intermolecular reactions. innovations-report.com In this pathway, the catalyst initiates the breaking of an epoxy ring and facilitates an internal rearrangement to form the acetal structure. innovations-report.com Exploring whether the 1-ethoxyethyl group in this compound can participate in similar intramolecular transformations or unexpected cyclization reactions is a promising avenue for future research. Another surprising transformation is the net C-N bond insertion into N-acyl phthalimides using aldehydes, which leads to the formation of N,O-acetals, a completely different class of compounds, highlighting that the reactivity of the aldehyde-derived carbon is not limited to O-nucleophiles. nsf.gov

Integration of Advanced Analytical Techniques with Reaction Discovery and Process Optimization

The development of novel synthetic routes and the discovery of new reactivity patterns are intrinsically linked to advancements in analytical chemistry. To fully understand and optimize the synthesis and transformation of this compound, researchers are integrating sophisticated analytical techniques directly into the discovery and process development workflow.

Standard analytical methods such as Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy remain essential for product identification and quantification. nist.gov However, for deeper mechanistic insights, more advanced methods are being employed. In-situ spectroscopic techniques, like Fourier Transform Infrared (FTIR) spectroscopy and Atmospheric Pressure Ionization Mass Spectrometry (API-MS), allow for real-time monitoring of reaction intermediates and products. researchgate.net This provides a dynamic view of the reaction, enabling precise optimization of conditions to maximize yield and selectivity.

Variable-temperature NMR (vtNMR) spectroscopy is another powerful tool used to study reaction kinetics and determine thermodynamic parameters, such as activation energy, which was used to investigate the degradation of acetal-containing polymers. whiterose.ac.uk For heterogeneous catalysis, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) are crucial for characterizing the active sites of catalysts, helping to establish structure-activity relationships. measurlabs.com

Complementing these experimental techniques, computational chemistry, including Quantum Mechanics/Molecular Mechanics (QM/MM) modeling, has become indispensable. chemrxiv.orgnih.gov These computational studies can predict reaction pathways, elucidate complex mechanisms, and explain observed selectivities, as demonstrated in studies of regioselective acetalization. chemrxiv.orgnih.gov This synergy between advanced experimental analysis and theoretical modeling accelerates the optimization of industrial processes for producing this compound and provides a predictive framework for its reactivity.

| Technique | Application | Information Gained |

|---|---|---|

| In-situ FTIR / API-MS | Real-time reaction monitoring | Identification of transient intermediates, reaction kinetics, product distribution over time. researchgate.net |

| Variable-Temperature NMR (vtNMR) | Kinetic and thermodynamic analysis | Activation energy (Ea), reaction rate constants, mechanistic pathway determination. whiterose.ac.uk |

| X-ray Photoelectron Spectroscopy (XPS) | Catalyst surface characterization | Elemental composition and chemical state of catalyst surfaces, identification of active sites. measurlabs.com |

| Computational Modeling (QM/MM) | Mechanistic investigation and prediction | Reaction energy profiles, transition state structures, explanation of stereoselectivity and regioselectivity. chemrxiv.orgnih.gov |

| Gas Chromatography (GC) | Separation and quantification | Purity assessment, yield determination, analysis of side products. nist.gov |

Expansion of Non-Clinical Industrial Applications and Sustainable Chemical Processes

The future of this compound is increasingly tied to the principles of sustainable chemistry and the circular economy. While it serves as a solvent and flavoring agent, its potential extends to several high-value, non-clinical industrial applications that promote environmental sustainability. smolecule.com

One of the most promising areas is its use in the formulation of advanced, recyclable polymers. Acetal linkages are known to be cleavable under mild acidic conditions. whiterose.ac.uk By incorporating structures like this compound into polymer backbones, it is possible to design materials such as thermosets and polyurethanes that are chemically recyclable. whiterose.ac.uknih.gov Upon exposure to an acid trigger, the polymer network degrades back to its constituent monomers, which can then be recovered and used to synthesize new materials, creating a closed-loop lifecycle. nih.gov

Another significant emerging application is in the field of biofuels and fuel additives. Acetalization is a key strategy for the valorization of glycerol, a major byproduct of biodiesel production. mdpi.comrsc.org Converting glycerol into acetal-based fuel additives can improve fuel properties, such as increasing the octane (B31449) number of gasoline and reducing harmful emissions. rsc.org The synthesis of this compound itself, using bio-derived ethanol (B145695) and butanol, further enhances its profile as a green chemical. The hydroalkoxylation of alkenes (which can be biomass-derived) with alcohols over zeolite catalysts to produce ethers for the diesel pool is a related sustainable process. researchgate.net

The synthesis of this compound can also be integrated into broader carbon capture and utilization (CCU) strategies. Research into the four-electron reduction of carbon dioxide (CO₂) has identified pathways to produce formaldehyde (B43269) and acetal-type compounds. rsc.org Developing catalytic systems that can use CO₂-derived intermediates for the synthesis of this compound would represent a significant step toward a carbon-neutral chemical industry. The adoption of green synthetic methods, such as using reusable heterogeneous catalysts and designing atom-economic reactions, is critical to realizing this vision. innovations-report.comiwu.edu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-Butoxy-1-ethoxyethane in laboratory settings?

- Synthesis : Use acetalization reactions between ethylene glycol monobutyl ether and ethyl vinyl ether under acid catalysis (e.g., p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC).

- Characterization : Confirm structure using H/C NMR (peak assignments for ethoxy and butoxy groups) and GC-MS for purity analysis. Report retention indices and fragmentation patterns .

- Safety : Handle in a fume hood with nitrile gloves and safety goggles due to acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear chemical-resistant gloves (e.g., nitrile), sealed goggles, and lab coats. Use respiratory protection (e.g., OV/AG/P99 filters) if ventilation is inadequate .

- Storage : Store in tightly sealed containers in cool, well-ventilated areas away from oxidizers, acids, and heat sources. Monitor for leaks or degradation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. How can researchers address gaps in physicochemical data (e.g., flash point, log Pow) for this compound?

- Experimental Determination : Use ASTM/EU OECD guidelines:

- Flash Point : Perform using a Pensky-Martens closed-cup tester.

- log Pow : Measure via shake-flask method with octanol/water partitioning followed by HPLC analysis .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for this compound be resolved?

- Data Reconciliation : Conduct dose-response studies using standardized models (e.g., OECD TG 423 for acute oral toxicity). Compare results with existing classifications (Category 4 under EU-GHS) .

- Mechanistic Studies : Perform in vitro assays (e.g., Ames test for mutagenicity) to clarify discrepancies in carcinogenicity potential noted in IARC/NTP classifications .

Q. What experimental designs are suitable for assessing the compound’s stability under varying conditions?

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., toxic fume release above 200°C) .

- pH/Reactivity : Expose the compound to acidic/alkaline buffers (pH 2–12) and monitor degradation via H NMR or IR spectroscopy. Note incompatibility with strong oxidizers .

Q. What advanced analytical methods detect trace amounts of this compound in complex matrices (e.g., biological or environmental samples)?

- Sample Preparation : Employ solid-phase microextraction (SPME) for pre-concentration.

- Detection : Use GC-MS with selective ion monitoring (SIM) or LC-HRMS (Orbitrap) for low-concentration quantification (e.g., 0.5 mg/kg detection in rum matrices) .

Q. How can computational modeling predict the environmental fate or toxicokinetics of this compound?

- QSAR Models : Apply tools like EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. Validate with experimental log Pow and hydrolysis rates .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

Methodological Notes

- Reproducibility : Document synthesis and testing protocols per Beilstein Journal guidelines, including raw spectral data and instrument parameters in supplementary materials .

- Ethical Reporting : Disclose all conflicting data sources and justify methodological choices (e.g., ASTM vs. OECD protocols) to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.